- Preparation of heterocyclic derivatives as antithrombotic agents, World Intellectual Property Organization, , ,

Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

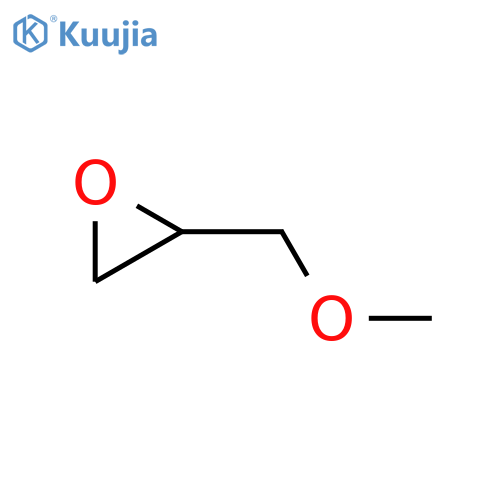

2-(Methoxymethyl)oxirane structure

Produktname:2-(Methoxymethyl)oxirane

2-(Methoxymethyl)oxirane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Glycidyl Methyl Ether

- 2-(methoxymethyl)oxirane

- Oxirane,2-(methoxymethyl)-

- 1,2-Epoxy-3-methoxypropane

- 3-Methoxypropylene oxide

- Denacol EX 131

- Epiol M

- Glycidol methyl ether

- Methyl glycidyl ether

- NSC 86950

- 2-(Methoxymethyl)oxirane (ACI)

- Oxirane, (methoxymethyl)- (9CI)

- Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)

- (Methoxymethyl)oxirane

- (Rac) glycidyl methyl ether

- (±)-Glycidyl methyl ether

- 2,3-Epoxypropyl methyl ether

- 3-Methoxy-1,2-epoxypropane

- Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane

- UNII-87MK2KA66T

- 87MK2KA66T

- Q27269834

- HSDB 5444

- SY053022

- BRN 0102505

- Propane,2-epoxy-3-methoxy-

- (R)-(-)-2-(Methoxymethyl)oxirane

- STL287735

- EINECS 213-216-7

- 2,3-Epoxypropyl-methyl ether

- GEO-04527

- (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether

- MFCD00005140

- 2-methoxymethyl-oxirane

- 930-37-0

- 28325-89-5

- Oxirane, (methoxymethyl)-

- F11173

- AKOS000138368

- DB-054672

- glycidylmethylether

- CCRIS 2630

- EN300-73694

- Propane, 1,2-epoxy-3-methoxy-

- NS00039519

- (+/-)-GLYCIDYL METHYL ETHER

- DTXSID9025613

- NSC86950

- NSC-86950

- DB-054673

- InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

- 2-(Methoxymethyl)oxirane #

- Methylglycidyl ether

- AKOS016037121

- LKMJVFRMDSNFRT-UHFFFAOYSA-

- G0203

- Denacol EX-131

- Oxirane, 2-(methoxymethyl)-

- 1,2-EPOXY-3-METHOXYPROPANE [HSDB]

- AI3-52869

- 2-(Methoxymethyl)oxirane

-

- MDL: MFCD00005140

- Inchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

- InChI-Schlüssel: LKMJVFRMDSNFRT-UHFFFAOYSA-N

- Lächelt: O(CC1CO1)C

Berechnete Eigenschaften

- Genaue Masse: 88.05240

- Monoisotopenmasse: 88.052429494g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 6

- Anzahl drehbarer Bindungen: 2

- Komplexität: 44.8

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: -0.2

- Topologische Polaroberfläche: 21.8Ų

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.9807 g/cm3 (20 ºC)

- Siedepunkt: 110°C

- Flammpunkt: 8.1±3.4 ºC,

- Brechungsindex: 1.4048 (589.3 nm 20 ºC)

- Löslichkeit: Auflösung (78 g/l) (25° C),

- PSA: 21.76000

- LogP: 0.03160

- Löslichkeit: Nicht bestimmt

2-(Methoxymethyl)oxirane Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Gefahrenhinweis: H226-H302-H311-H315-H319

- Warnhinweis: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501

- Transportnummer gefährlicher Stoffe:UN 3271

- Code der Gefahrenkategorie: 10

- Sicherheitshinweise: 16

- RTECS:TZ3530000

- Risikophrasen:R10

- Sicherheitsbegriff:3.1

- Gefahrenklasse:3.1

- PackingGroup:III

- Verpackungsgruppe:II

2-(Methoxymethyl)oxirane Zolldaten

- HS-CODE:2910900090

- Zolldaten:

China Zollkodex:

2910900090Übersicht:

2910900090. Drei Abschnitte Epoxid, Epoxidalkohol (Phenol, Ether), einschließlich seiner Halogenierung, Sulfonierung, nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2910900090. Epoxide, Epoxyalkohole, Epoxyphenole und Epoxyether mit einem dreigliedrigen Ring sowie ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2-(Methoxymethyl)oxirane Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73694-2.5g |

2-(methoxymethyl)oxirane |

930-37-0 | 95% | 2.5g |

$43.0 | 2023-02-12 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21662-100g |

2-(Methoxymethyl)oxirane |

930-37-0 | 97% | 100g |

¥2229 | 2023-09-15 | |

| TRC | M329904-1g |

2-(Methoxymethyl)oxirane |

930-37-0 | 1g |

$ 63.00 | 2023-09-07 | ||

| TRC | M329904-5g |

2-(Methoxymethyl)oxirane |

930-37-0 | 5g |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-5ml |

2-(Methoxymethyl)oxirane |

930-37-0 | >85.0%(GC) | 5ml |

¥292.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-25ML |

2-(Methoxymethyl)oxirane |

930-37-0 | >85.0%(GC) | 25ml |

¥1006.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-5ml |

Glycidyl Methyl Ether |

930-37-0 | >85.0%(GC) | 5ml |

¥238.0 | 2023-09-05 | |

| Apollo Scientific | OR947696-1g |

2-(Methoxymethyl)oxirane |

930-37-0 | 90% | 1g |

£15.00 | 2025-02-21 | |

| Enamine | EN300-73694-0.1g |

2-(methoxymethyl)oxirane |

930-37-0 | 95% | 0.1g |

$19.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ623-1ml |

2-(Methoxymethyl)oxirane |

930-37-0 | 85.0%(GC) | 1ml |

¥139.0 | 2022-06-10 |

2-(Methoxymethyl)oxirane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 30 °C; 24 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethers, Journal of Medicinal Chemistry, 1980, 23(6), 620-4

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water

Referenz

- Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials, Biomacromolecules, 2022, 23(6), 2219-2235

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups, Journal of the Chemical Society, 1980, (22), 1053-4

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 2097779-66-1 Solvents: Acetonitrile , Water ; 5.5 h, 0 °C

Referenz

- Peroxotantalate-Based Ionic Liquid Catalyzed Epoxidation of Allylic Alcohols with Hydrogen Peroxide, Chemistry - A European Journal, 2017, 23(30), 7287-7296

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: 18-Crown-6 ; 0 - 10 °C; 3 - 5 h, rt

Referenz

- Preparation of nifuratel related substance A, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: 18-Crown-6 Solvents: Methanol ; 0 - 10 °C; 3 - 5 h, rt

Referenz

- Preparation of nifuratel related substance A hydrochloride, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Silicon titanium oxide (Si0.97Ti0.03O2) Solvents: Acetone , Water ; rt → 333 K; 8 h

Referenz

- An improved process for the preparation of epoxides of olefinic organic compounds using titanium silicate catalyst, India, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide ; 1.5 h, 65 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers, ACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient, World Intellectual Property Organization, , ,

Synthetic Routes 19

Synthetic Routes 20

2-(Methoxymethyl)oxirane Raw materials

2-(Methoxymethyl)oxirane Preparation Products

2-(Methoxymethyl)oxirane Verwandte Literatur

-

1. 104. The mechanism of epoxide reactions. Part VII. The reactions of 1,2-epoxybutane, 3,4-epoxybut-1-ene, 1,2-epoxy-3-chloropropane, and 1,2-epoxy-3-methoxypropane with chloride ion in water under neutral and acidic conditionsJ. K. Addy,R. E. Parker J. Chem. Soc. 1965 644

-

Hyejin Kim,Sung Ho Choi,Duseong Ahn,Yoseph Kim,Ji Yeon Ryu,Junseong Lee,Youngjo Kim RSC Adv. 2016 6 97800

-

Valentin Puchelle,Haiqin Du,Nicolas Illy,Philippe Guégan Polym. Chem. 2020 11 3585

-

Silke Heinen,Simon Rackow,Jose Luis Cuellar-Camacho,Ievgen S. Donskyi,Wolfgang E. S. Unger,Marie Weinhart J. Mater. Chem. B 2018 6 1489

-

Shintaro Nakagawa,Naoko Yoshie Polym. Chem. 2022 13 2074

930-37-0 (2-(Methoxymethyl)oxirane) Verwandte Produkte

- 39443-66-8(Diethylene glycol diglycidyl ether)

- 623-39-2(3-Methoxy-1,2-propanediol)

- 64491-70-9((R)-2-(Methoxymethyl)oxirane)

- 64491-68-5((S)-(+)-Glycidyl Methyl Ether)

- 57044-25-4((R)-(+)-Glycidol)

- 623-69-8(1,3-dimethoxypropan-2-ol)

- 556-52-5(Glycidol Standard)

- 27043-36-3(1,3-bis(oxiran-2-ylmethoxy)propan-2-ol)

- 60456-23-7((S)-(-)-Glycidol)

- 3126-95-2(Oxirane,2-(propoxymethyl)-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:930-37-0)2-(Methoxymethyl)oxirane

Reinheit:99%

Menge:1g

Preis ($):1410.0